N-cycloheptyl-2,4-dimethylbenzamide
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Overview
Description
N-cycloheptyl-2,4-dimethylbenzamide: is an organic compound characterized by a benzamide core structure with a cycloheptyl group attached to the nitrogen atom and two methyl groups at the 2 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2,4-dimethylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 2,4-dimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with cycloheptylamine in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Acid Chloride: Large quantities of 2,4-dimethylbenzoic acid are converted to the acid chloride using thionyl chloride.
Continuous Flow Amidation: The acid chloride is continuously fed into a reactor containing cycloheptylamine and a base, allowing for efficient and scalable production of the target compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cycloheptyl-2,4-dimethylbenzamide can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride (LiAlH₄), resulting in the formation of amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the benzamide.
Scientific Research Applications
N-cycloheptyl-2,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Interacting with cellular receptors to elicit a biological response.
Pathway Modulation: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
N-cycloheptyl-3,4-dimethylbenzamide: Similar structure but with methyl groups at the 3 and 4 positions.
N-cycloheptyl-2,5-dimethylbenzamide: Methyl groups at the 2 and 5 positions.
N-cycloheptyl-2,6-dimethylbenzamide: Methyl groups at the 2 and 6 positions.
Uniqueness: N-cycloheptyl-2,4-dimethylbenzamide is unique due to the specific positioning of the methyl groups at the 2 and 4 positions, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-cycloheptyl-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-9-10-15(13(2)11-12)16(18)17-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGJSOKZKSVFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358930 |
Source
|
Record name | N-cycloheptyl-2,4-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701224-21-7 |
Source
|
Record name | N-cycloheptyl-2,4-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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